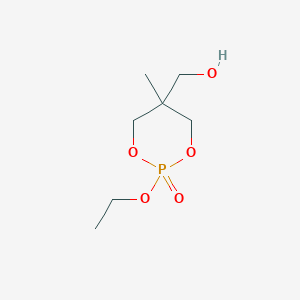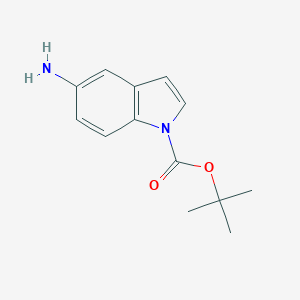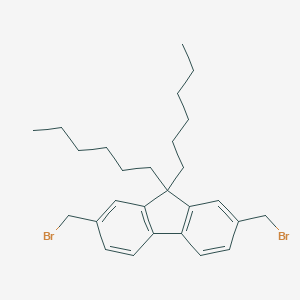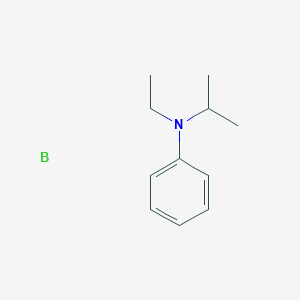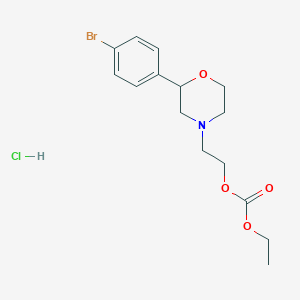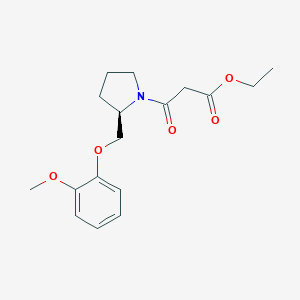
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)-, commonly known as R-Mephenytoin, is a chiral drug that is used as an anticonvulsant and anti-arrhythmic agent. It is a prodrug that is metabolized by the liver enzyme CYP2C19 to its active form, N-desmethylmephenytoin. R-Mephenytoin has been extensively studied for its pharmacological properties and has found applications in scientific research.
Mecanismo De Acción
R-Mephenytoin exerts its pharmacological effects by blocking voltage-gated sodium channels in neurons, thereby reducing the excitability of neurons. It also inhibits the activity of the CYP2C19 enzyme, which is responsible for its metabolism. The active metabolite, N-desmethylmephenytoin, has a longer half-life than the parent drug and is responsible for most of its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
R-Mephenytoin has been shown to have anti-convulsant, anti-arrhythmic, and analgesic effects in animal models. It also exhibits sedative properties and has been used as a hypnotic agent. R-Mephenytoin has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to be effective in treating arrhythmias in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
R-Mephenytoin is a useful tool for studying the pharmacology of CYP2C19 and its genetic polymorphisms. It is also a useful probe drug for assessing drug interactions involving CYP2C19. However, the drug has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics. The drug also exhibits toxicity at high doses, which can limit its use in animal studies.
Direcciones Futuras
There are several areas of future research for R-Mephenytoin. One area is the pharmacogenetics of CYP2C19, which is known to exhibit genetic polymorphisms that affect its activity. R-Mephenytoin can be used as a probe drug to assess the activity of CYP2C19 in different populations and to study the effects of genetic polymorphisms on drug metabolism. Another area of future research is the development of more stable and soluble formulations of R-Mephenytoin, which can improve its bioavailability and pharmacokinetics. Finally, R-Mephenytoin can be used as a tool for studying the pharmacology of voltage-gated sodium channels and their role in neurological disorders.
Métodos De Síntesis
R-Mephenytoin can be synthesized using a variety of methods. One of the commonly used methods is the condensation of 2-methoxyphenol with ethyl 2-bromoacetoacetate, followed by the reaction with pyrrolidine and reduction with sodium borohydride. The resulting product is then esterified with methoxyphenylacetic acid to obtain R-Mephenytoin.
Aplicaciones Científicas De Investigación
R-Mephenytoin has been widely used in scientific research for its pharmacological properties. It has been studied for its anti-convulsant, anti-arrhythmic, and analgesic effects. R-Mephenytoin has also been used as a probe drug to assess the activity of CYP2C19, a liver enzyme responsible for its metabolism. The drug has been used to study the pharmacogenetics of CYP2C19, which is known to exhibit genetic polymorphisms that affect its activity.
Propiedades
Número CAS |
161364-85-8 |
|---|---|
Nombre del producto |
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)- |
Fórmula molecular |
C17H23NO5 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxopropanoate |
InChI |
InChI=1S/C17H23NO5/c1-3-22-17(20)11-16(19)18-10-6-7-13(18)12-23-15-9-5-4-8-14(15)21-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3/t13-/m1/s1 |
Clave InChI |
OONSDZRZWIDGCB-CYBMUJFWSA-N |
SMILES isomérico |
CCOC(=O)CC(=O)N1CCC[C@@H]1COC2=CC=CC=C2OC |
SMILES |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
SMILES canónico |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
Otros números CAS |
161364-85-8 |
Sinónimos |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxo-propa noate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



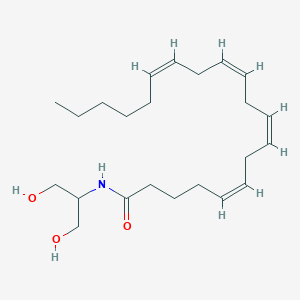
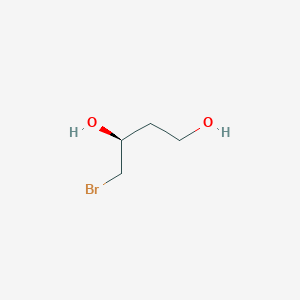

![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)


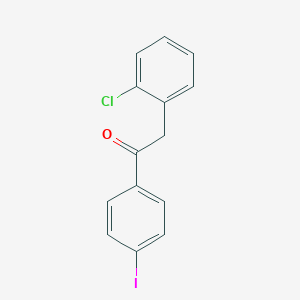
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)
